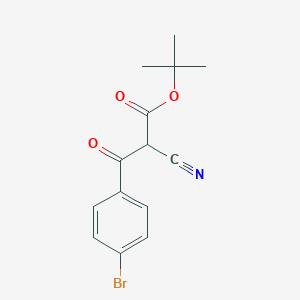

Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate

Übersicht

Beschreibung

Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a bromophenyl group, a cyano group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate typically involves the reaction of tert-butyl acetoacetate with 4-bromobenzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Functionalization of the Cyano Group

The cyano group can be hydrolyzed to carboxylic acids or amidated under specific conditions:

β-Keto Ester Reactivity

The β-keto ester participates in cyclocondensation and alkylation reactions:

Claisen-Type Condensation

Reaction with amines or hydrazines forms heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine Hydrate | EtOH, reflux, 12h | Pyridazinone derivatives | 60–75% | |

| Primary Amines | Toluene, 110°C, 4h | 1,4-Diazepin-5-ones | 55–68% |

Optimization Note : Flow reactors (95°C, 8 bar pressure) enhance reaction efficiency for analogous β-keto esters .

Deprotection of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, 0°C → rt, 7h | 3-(4-Bromophenyl)-2-cyano-3-oxopropanoic acid | 66% |

Key Step : The ester is selectively deprotected without affecting the cyano or ketone groups .

Lithium-Mediated Alkylation

The β-keto ester undergoes enolate formation for C–C bond formation:

| Base | Solvent | Electrophile | Product | Yield |

|---|---|---|---|---|

| LDA (2M in THF) | THF, −30°C | Alkyl Halides | Alkylated β-keto esters | 50–65% |

Flow Chemistry Adaptation : A 2M solution of LDA and tert-butyl acetate in THF at −30°C achieves efficient enolate formation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate has been investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific proteins involved in cancer progression.

Case Study: Bcl-2/Bcl-xL Inhibition

Research has shown that modifications of similar compounds can lead to potent inhibitors of the Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. Compounds with similar structures have demonstrated significant efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar properties when further optimized .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules through various reactions such as:

- Cyclopropanation Reactions : The compound can be utilized as a precursor for cyclopropane derivatives, which are valuable in medicinal chemistry for their unique structural properties that can enhance biological activity .

- Functionalization Reactions : It can participate in nucleophilic substitution reactions due to the presence of the cyano group and the ester functionality, allowing for the introduction of diverse functional groups .

Material Science

Recent studies suggest that compounds with similar structural motifs can be used to create advanced materials with specific electronic or optical properties. Research into polymers and nanomaterials derived from such compounds indicates potential applications in electronics and photonics .

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Compound | IC₅₀ (nM) | Target Protein | Cell Line Tested |

|---|---|---|---|

| BM-1074 (analog) | 1-2 | Bcl-2/Bcl-xL | H146 (small-cell lung) |

| Tert-butyl derivative | TBD | TBD | TBD |

Table 2: Synthesis Pathways Utilizing this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Cyclopropanation | Rh catalyst, diazo compound | Cyclopropane derivatives |

| Nucleophilic substitution | Base, various nucleophiles | Functionalized products |

Wirkmechanismus

The mechanism of action of tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and keto groups can facilitate interactions with nucleophilic sites in proteins or other biomolecules, potentially leading to the formation of covalent adducts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 3-(4-chlorophenyl)-2-cyano-3-oxopropanoate

- Tert-butyl 3-(4-fluorophenyl)-2-cyano-3-oxopropanoate

- Tert-butyl 3-(4-methylphenyl)-2-cyano-3-oxopropanoate

Uniqueness

Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The bromine atom also makes the compound more suitable for certain types of nucleophilic substitution reactions compared to its chloro, fluoro, or methyl analogs.

Biologische Aktivität

Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate, with the CAS number 3239-81-4, is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₄H₁₄BrNO₃

- Molecular Weight : 324.17 g/mol

- Structure : The compound features a tert-butyl group attached to a cyano and oxo functional group, along with a bromophenyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the cyano group suggests potential reactivity towards nucleophiles, which may facilitate its role in enzyme inhibition or modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies have suggested that derivatives of cyano compounds can inhibit cancer cell proliferation through apoptosis induction. The bromophenyl group may enhance this effect by facilitating interactions with specific cellular receptors or enzymes.

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial effects against various bacterial strains. The halogenated phenyl group may contribute to membrane disruption in microbial cells.

- Enzyme Inhibition : The structural characteristics suggest potential for enzyme inhibition, particularly in pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study 1 (Journal of Medicinal Chemistry) | Reported that cyano-containing esters exhibit significant cytotoxicity against human cancer cell lines. |

| Study 2 (Pharmaceutical Biology) | Found that brominated phenolic compounds show enhanced antibacterial activity compared to their non-brominated counterparts. |

| Study 3 (Bioorganic & Medicinal Chemistry Letters) | Demonstrated that similar compounds can act as effective inhibitors of specific enzymes involved in metabolic pathways. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is essential for assessing the safety and efficacy of this compound:

- Absorption : Limited data suggests moderate absorption rates via oral administration.

- Metabolism : Likely metabolized by liver enzymes, potentially leading to active metabolites.

- Toxicity : Initial toxicity studies indicate low acute toxicity but require further investigation into chronic exposure effects.

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)11(8-16)12(17)9-4-6-10(15)7-5-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURDLPDUSHMHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566913 | |

| Record name | tert-Butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3239-81-4 | |

| Record name | tert-Butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.